Binding Mode Differentiation: Docking Domain Inhibition vs. ATP-Competitive ERK Inhibitors
ERK-IN-4 is a docking domain inhibitor that prevents ERK2 interaction with protein substrates without occupying the ATP-binding pocket, a mechanism distinct from ATP-competitive ERK1/2 inhibitors such as SCH772984, ravoxertinib, ulixertinib, and LY3214996 [1][2]. This binding mode enables selective inhibition of Rsk-1 and Elk-1 phosphorylation while leaving ERK phosphorylation by MEK1/2 intact, a property not shared by ATP-competitive inhibitors that globally suppress ERK catalytic activity [1].
| Evidence Dimension | Inhibitor binding mechanism |
|---|---|
| Target Compound Data | Docking domain inhibitor; preferentially binds ERK2 (K_d = 5 μM) and prevents substrate docking; does not occupy ATP-binding site |
| Comparator Or Baseline | SCH772984 (IC50 ERK2 = 1 nM), ravoxertinib (IC50 ERK2 = 3.1 nM), ulixertinib (IC50 ERK2 < 0.3 nM), LY3214996 (IC50 ERK2 = 5 nM): ATP-competitive inhibitors |
| Quantified Difference | Mechanism: substrate-docking inhibition vs. ATP-competitive catalytic inhibition; potency: micromolar K_d vs. nanomolar IC50 |
| Conditions | Biochemical binding assays (ERK-IN-4 K_d) and enzymatic activity assays (comparator IC50 values) |
Why This Matters
The docking domain mechanism enables pathway-specific interrogation of ERK substrate interactions that ATP-competitive inhibitors cannot achieve, making ERK-IN-4 the appropriate selection for studies requiring preservation of MEK/ERK feedback loops.
- [1] Hancock CN, Macias AT, Lee EK, Yu SY, Mackerell AD Jr, Shapiro P. Identification of novel extracellular signal-regulated kinase docking domain inhibitors. J Med Chem. 2005 Jul 14;48(14):4586-95. View Source
- [2] Morris EJ, Jha S, Restaino CR, Dayananth P, Zhu H, Cooper A, et al. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discov. 2013 Jul;3(7):742-50. View Source
